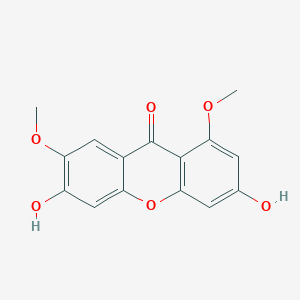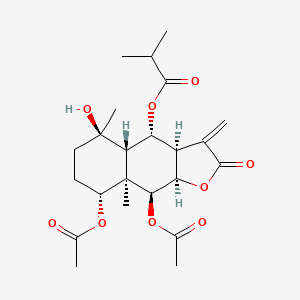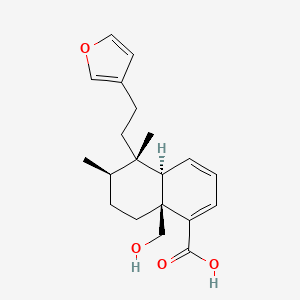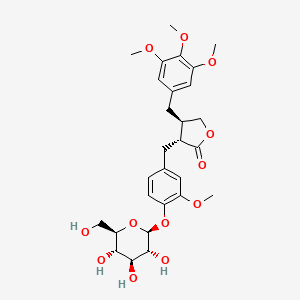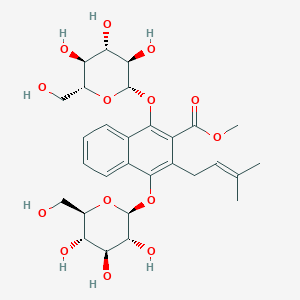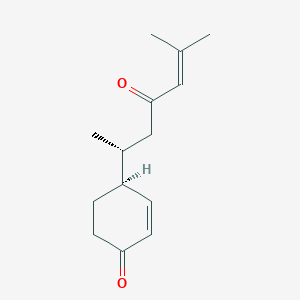
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one
Overview
Description
This compound, also known as 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one, is a sesquiterpenoid . It has the molecular formula C14H20O2 . It is isolated from the rhizomes of Curcuma longa .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H20O2 . The InChI Key for this compound is FZWWWSSVLQGIEQ-NEPJUHHUSA-N .Physical And Chemical Properties Analysis
This compound appears as an oil . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Photoisomerization and Application in Organic Synthesis : Cyclohexenone derivatives like the one have been studied for their photoisomerization properties. For example, photoisomerization of a similar cyclohexenone compound was used to create diastereoisomeric tricyclo compounds, which have implications in organic synthesis (Kisilowski, Agosta, & Margaretha, 1996).
Photocycloaddition Reactions : Cyclohex-2-enones have been involved in photochemical formation studies, highlighting their role in forming hexahydronaphthalen-1-ones and other complex organic structures, which are valuable in synthetic chemistry (Witte & Margaretha, 1999).
Synthesis of Bicyclic and Tricyclic Compounds : Studies have shown that cyclohexenone derivatives can be used in the synthesis of complex bicyclic and tricyclic structures, such as 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives, utilizing Prins-type cyclization reactions. These compounds have potential applications in medicinal chemistry and drug development (Nakamura, Niiyama, & Yamakawa, 2009).
Antimicrobial and Phytotoxic Activity : Certain cyclohexenone derivatives have demonstrated antimicrobial and phytotoxic activities, suggesting potential applications in agricultural and pharmaceutical industries (Shiono, Murayama, Takahashi, Okada, Katohda, & Ikeda, 2005).
Applications in Neuroprotection and Parkinson's Disease : A study identified that a monoterpenoid cyclohexenone derivative promotes the survival of cultured dopamine neurons and may restore dopaminergic innervation in Parkinson's disease models (Ardashov et al., 2019).
properties
IUPAC Name |
(4S)-4-[(2R)-6-methyl-4-oxohept-5-en-2-yl]cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-10(2)8-14(16)9-11(3)12-4-6-13(15)7-5-12/h4,6,8,11-12H,5,7,9H2,1-3H3/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWWWSSVLQGIEQ-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C)C1CCC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)C=C(C)C)[C@@H]1CCC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



